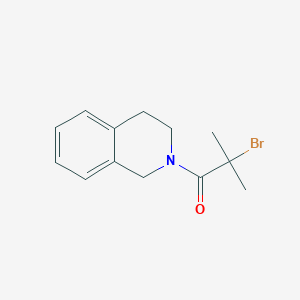

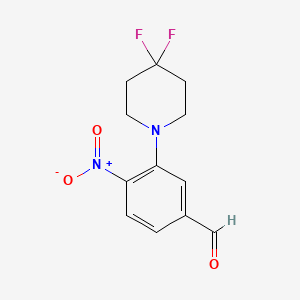

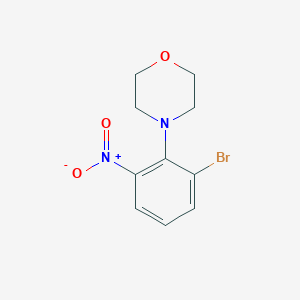

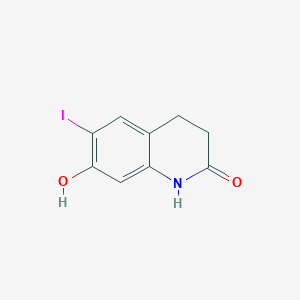

![molecular formula C11H7Cl3N2OS B1402060 2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 1365963-22-9](/img/structure/B1402060.png)

2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

Overview

Description

“2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide” is a chlorinated derivative of acetamide . It has a side chain that is ortho to the chlorine atom and crystallizes in the conformation where the hydrogen bonds are directed toward nitrogen . It has been shown to inhibit bacterial growth by interfering with protein synthesis .

Synthesis Analysis

The compound was synthesized and characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis . This compound crystallizes in the monoclinic space group P21/n . The crystal structure of the compound revealed the intramolecular H-bonding with the S(6) motif between H atom of the amide group and the nitro group at the ortho position .Molecular Structure Analysis

The molecular formula of the compound is C8H7Cl2NO . The average mass is 204.053 Da and the monoisotopic mass is 202.990463 Da . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The compound showed solvatochromic effects upon the varying polarity of the solvent . Time-dependent DFT calculations (TD-DFT) of the compound suggest that the deprotonation process occurs in polar solvents such as DMF .Physical And Chemical Properties Analysis

The compound is a colorless solid although older samples appear yellow . It has a characteristic odor and is readily soluble in water .Scientific Research Applications

Molecular Structure Analysis

- Saravanan et al. (2016) studied the molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, revealing the orientation of the chlorophenyl ring and its intermolecular interactions in crystal formation (Saravanan et al., 2016).

Antibacterial Activity Studies

- Desai et al. (2008) synthesized and evaluated various acetamides, including those related to 2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, for antibacterial activity against gram-positive and gram-negative bacteria (Desai et al., 2008).

- Mistry et al. (2009) focused on the antimicrobial activity of novel thiazolidinone and acetidinone derivatives, relevant to the study compound (Mistry, Desai, & Intwala, 2009).

Anticancer Properties

- Ostapiuk et al. (2015) synthesized derivatives of 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides, showing potential anticancer activity against various cancer cell lines (Ostapiuk, Matiychuk, & Obushak, 2015).

Pharmacological Evaluation

- Kumar et al. (2020) evaluated the toxicity profile and biological activity, specifically analgesic and anti-inflammatory activities, of diphenylamine derivatives, which are structurally related to the study compound (Kumar & Mishra, 2020).

Molecular Docking Studies

- Kumar et al. (2019) explored the docking of bioactive 2-chloro-N, N-diphenylacetamide derivatives on enzymes, which is significant for understanding the interaction mechanism at the molecular level (Kumar, Kumar, & Mishra, 2019).

Spectroscopic and Quantum Mechanical Studies

- Srivastava et al. (2014) conducted a comparative study on the vibrational modes of related molecules, providing insights into their spectroscopic properties (Srivastava et al., 2014).

Coordination Ability and Chemical Reactivity

- Kumar and Misra (2014) presented a theoretical study on dichloro-substituted acetamides, assessing their coordination ability and chemical reactivity, which is relevant for understanding the chemical nature of the study compound (Kumar & Misra, 2014).

properties

IUPAC Name |

2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-3-6(13)1-2-8(7)14/h1-3,5H,4H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWQRLVMZPCIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CSC(=N2)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

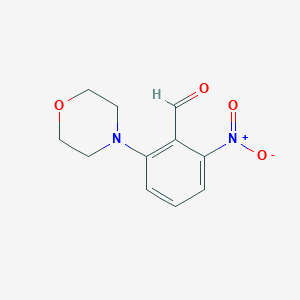

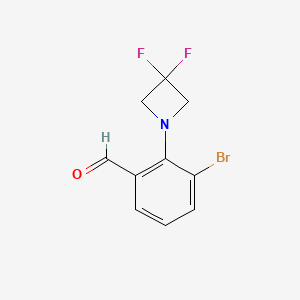

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B1401994.png)